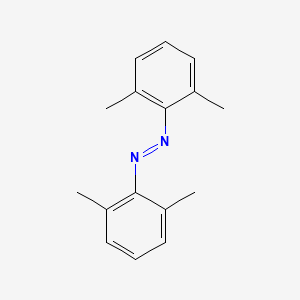

Bis(2,6-dimethylphenyl)diazene

Description

Structure

3D Structure

Properties

CAS No. |

29418-31-3 |

|---|---|

Molecular Formula |

C16H18N2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

bis(2,6-dimethylphenyl)diazene |

InChI |

InChI=1S/C16H18N2/c1-11-7-5-8-12(2)15(11)17-18-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |

InChI Key |

XBEAJNFYXLTYFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=NC2=C(C=CC=C2C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Bis 2,6 Dimethylphenyl Diazene

Established Synthetic Routes to Bis(2,6-dimethylphenyl)diazene

The synthesis of diazenes, including this compound, can be achieved through several established chemical transformations. These methods primarily involve the formation of the characteristic nitrogen-nitrogen double bond (azo group) from various nitrogen-containing precursors.

Diazotization and Coupling Reactions

A classical and widely employed method for the synthesis of azoarenes is the diazotization of a primary aromatic amine followed by a coupling reaction. ontosight.aiasianpubs.org In this process, an aniline (B41778) derivative, such as 2,6-dimethylaniline (B139824), is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. asianpubs.orgsmolecule.com This diazonium salt is an electrophile that can then react with a nucleophilic aromatic compound, which can be another molecule of the starting aniline or a different activated aromatic species. The coupling reaction is a form of electrophilic aromatic substitution. thieme-connect.de The reactivity of the diazonium salt is enhanced by electron-withdrawing groups on the aromatic ring, while the nucleophilicity of the coupling partner is increased by electron-donating groups. thieme-connect.de For the synthesis of symmetrical diazenes like this compound, the diazonium salt of 2,6-dimethylaniline would couple with another molecule of 2,6-dimethylaniline. Careful control of reaction conditions such as temperature and pH is crucial for achieving good yields and preventing side reactions. smolecule.com

Reduction of Nitro Compounds

The reduction of aromatic nitro compounds is another significant route to symmetrical azoarenes. mdpi.com Various reducing agents can be employed to achieve this transformation, and the reaction conditions can sometimes lead to the formation of azoxy compounds as intermediates or even the final product. mdpi.comresearchgate.net Depending on the specific reagents and conditions, the reduction can proceed all the way to the corresponding amine. organic-chemistry.org For instance, the reduction of nitroarenes using reagents like sodium borohydride (B1222165) in combination with other additives has been reported for the synthesis of azo compounds. nih.gov The choice of reducing system is critical to selectively obtain the desired diazene (B1210634) without over-reduction to the hydrazine (B178648) or amine.

Oxidation of Hydrazines

The oxidation of the corresponding hydrazine, 1,2-bis(2,6-dimethylphenyl)hydrazine, provides a direct route to this compound. This method involves the dehydrogenation of the hydrazine to form the N=N double bond. rsc.org A variety of oxidizing agents can be utilized for this purpose, including potassium permanganate (B83412) (KMnO₄) in the presence of copper sulfate (B86663) (CuSO₄·5H₂O). manchester.ac.uk Other reagents like N-bromosuccinimide (NBS) in the presence of pyridine, and tert-butyl nitrite have also been shown to be effective for the oxidation of hydrazobenzenes to azobenzenes. researchgate.netacs.org Molecular iodine has also been reported as a catalyst for the oxidative dehydrogenation of diphenylhydrazine derivatives. rsc.org This method is particularly useful when the corresponding hydrazine is readily accessible.

Table 1: Comparison of Oxidizing Agents for Hydrazine Oxidation

| Oxidizing Agent/System | Substrate | Product | Yield (%) | Reference |

| KMnO₄/CuSO₄·5H₂O | 2,4,6-Trimethylaniline | 1,2-Bis(2,4,6-trimethylphenyl)diazene | - | manchester.ac.uk |

| NBS/Pyridine | N-Boc aryl hydrazines | Azobenzenes | - | researchgate.net |

| tert-Butyl Nitrite | 1,2-Diphenylhydrazine | Azobenzene (B91143) | 95 | acs.org |

| I₂ (catalytic) | Diphenylhydrazine derivatives | Azobenzene derivatives | up to 98 | rsc.org |

Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic chemistry has seen the emergence of palladium-catalyzed cross-coupling reactions as a powerful tool for the formation of various chemical bonds, including the N-N bond of diazenes. While more commonly applied to the synthesis of unsymmetrical azo compounds, these methods can be adapted for symmetrical derivatives. For instance, Buchwald-type couplings of aryl hydrazines with aryl halides, followed by an oxidation step, have been utilized to prepare azobenzenes. researchgate.net Palladium catalysts can also be involved in the domino C-N coupling reactions. nih.gov Furthermore, palladium-catalyzed methods have been developed for the synthesis of various nitrogen-containing heterocycles, and similar strategies could potentially be applied to diazene synthesis. beilstein-journals.orgmdpi.comrsc.orgmdpi.com These methods often offer high efficiency and functional group tolerance.

Mechanistic Elucidation of Formation Pathways

Understanding the mechanisms by which this compound is formed is crucial for optimizing synthetic protocols and controlling product selectivity. The formation pathways often involve reactive intermediates and specific transition states.

Reaction Intermediates and Transition States

The formation of diazenes through various synthetic routes proceeds via distinct intermediates. In diazotization-coupling reactions, the key intermediate is the arenediazonium ion . This species is a relatively weak electrophile that attacks an electron-rich aromatic ring to form a σ-complex , also known as an arenium ion, which then loses a proton to yield the final azo compound. thieme-connect.de

In the reduction of nitro compounds, the reaction is believed to proceed through several intermediate species. The nitro group is sequentially reduced, likely forming nitroso and hydroxylamine intermediates. The condensation of a nitrosoarene with an N-arylhydroxylamine is a plausible pathway to the azoxybenzene, which can be further reduced to the azobenzene. mdpi.com

The oxidation of hydrazines to diazenes is thought to proceed via a radical mechanism in some cases. For example, iron-catalyzed nitrene coupling reactions to form diazenes are proposed to involve nitrene intermediates and proceed through radical pathways. smolecule.com In other oxidative processes, the mechanism may involve the stepwise removal of hydrogen atoms.

Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the potential energy surfaces of reactions involving diazene formation. osti.gov These calculations help in identifying the structures and relative energies of transition states and intermediates. For instance, in the decomposition of related sulfur-containing precursors to form a diazene, DFT calculations have shown that the diazene is formed through a mechanism where a radical species acts as a catalyst. acs.org Such computational approaches provide valuable insights into the energetics of different reaction pathways, helping to explain observed product distributions and reaction rates. rsc.orgosti.gov

Table 2: Key Intermediates in Diazene Synthesis

| Synthetic Route | Key Intermediate(s) | Description |

| Diazotization and Coupling | Arenediazonium ion, σ-complex | The diazonium ion acts as an electrophile, attacking a nucleophilic arene. |

| Reduction of Nitro Compounds | Nitrosoarene, N-Arylhydroxylamine | Stepwise reduction of the nitro group leads to these intermediates which can condense. |

| Oxidation of Hydrazines | Radical species, Nitrene (in some cases) | The mechanism can involve single electron transfer steps or the formation of highly reactive nitrenes. |

Kinetic Studies of Synthetic Processes

The synthesis of azobenzenes through the oxidation of anilines is a well-established method, and the kinetics of these reactions have been the subject of various investigations. While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, studies on the oxidation of aniline and its derivatives by common oxidizing agents like potassium permanganate provide valuable insights into the reaction dynamics.

The oxidation of anilines by potassium permanganate is influenced by several factors, most notably the pH of the reaction medium. researchgate.netnih.govnih.gov The reaction kinetics often follow a pseudo-first-order model, and the rate constants are highly dependent on the pH. researchgate.netnih.gov For instance, the second-order rate constants for the oxidation of anilines by permanganate tend to increase with pH, reaching a maximum value near the pKa of the specific aniline derivative, after which the rate decreases. researchgate.netnih.gov This behavior is often described by a "parabola-like" pH-rate profile. nih.gov

The temperature of the reaction also plays a crucial role, with higher temperatures generally leading to increased reaction rates. researchgate.net The activation energy for the oxidation of anilines by potassium permanganate has been determined in some studies, providing a quantitative measure of the temperature sensitivity of the reaction. researchgate.net

It is important to note that the steric hindrance introduced by the two methyl groups at the ortho positions in 2,6-dimethylaniline, the precursor to this compound, can be expected to influence the reaction kinetics compared to unsubstituted aniline. The bulky methyl groups may affect the approach of the oxidizing agent and the formation of reaction intermediates, potentially leading to different rate constants and activation energies. However, detailed kinetic studies specifically on the oxidation of 2,6-dimethylaniline to this compound are required to quantify these effects.

Table 1: Factors Influencing the Kinetics of Aniline Oxidation by Permanganate

| Factor | Observation | Reference(s) |

| pH | Reaction rate is highly dependent on pH, often showing a parabola-like profile with a maximum rate near the pKa of the aniline. | researchgate.netnih.gov |

| Autocatalysis | The reaction is often autocatalytic due to the formation of MnO₂, which can complex with the aniline. | researchgate.netnih.gov |

| Temperature | Increased temperature generally leads to a higher reaction rate. | researchgate.net |

| Ligands | Certain ligands can inhibit the formation of MnO₂ and thus slow down the reaction rate at acidic pH. | nih.gov |

Strategies for Purity Enhancement and Scale-Up Considerations in Academic Synthesis

The purification of this compound and the considerations for scaling up its synthesis in an academic laboratory setting are crucial for obtaining a high-purity product and ensuring the feasibility of producing larger quantities for further research.

Purity Enhancement

The primary methods for purifying azobenzenes, including sterically hindered derivatives like this compound, are crystallization and chromatography.

Crystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the crude product and the impurities. A suitable solvent will dissolve the compound at an elevated temperature but will result in the precipitation of the pure compound upon cooling, while the impurities remain in the solution. For sterically hindered azobenzenes, careful selection of the solvent system is necessary to achieve good recovery and high purity. mdpi.com

Chromatography: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption on a stationary phase. For azobenzenes, reversed-phase high-performance liquid chromatography (HPLC) using a C18 stationary phase is a common analytical and preparative method. nih.gov The mobile phase composition, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is optimized to achieve the best separation. nih.govsielc.com Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of the reaction and the purity of the fractions collected during column chromatography.

Scale-Up Considerations in Academic Synthesis

Scaling up a synthesis from a milligram or gram scale to a larger quantity in an academic laboratory presents several challenges that need to be addressed to ensure safety, efficiency, and product quality.

Reaction Conditions: When scaling up the oxidation of 2,6-dimethylaniline, the management of reaction temperature becomes more critical. The oxidation reaction is often exothermic, and on a larger scale, efficient heat dissipation is necessary to prevent runaway reactions. This may require the use of a larger reaction vessel with better stirring and a cooling bath.

Reagent Addition: The rate of addition of the oxidizing agent, such as potassium permanganate, may need to be carefully controlled in a scaled-up reaction to maintain a steady reaction temperature and avoid localized high concentrations of the oxidant, which could lead to side reactions.

Work-up and Extraction: The work-up procedure, which typically involves quenching the reaction and extracting the product into an organic solvent, will require larger volumes of solvents and larger separatory funnels. The efficiency of the extraction process may also be affected by the increased scale.

Purification: Scaling up the purification step requires careful consideration. For crystallization, larger volumes of solvent will be needed, and the cooling process may need to be slower to obtain well-formed crystals. For column chromatography, a larger column with a greater amount of stationary phase will be necessary, which will also increase the volume of solvent required for elution. The time required for the purification will also be significantly longer.

Safety: All aspects of the synthesis, from handling larger quantities of reagents to managing the reaction and work-up, must be reviewed for safety. This includes wearing appropriate personal protective equipment, working in a well-ventilated fume hood, and having a plan for quenching the reaction in case of an emergency.

Table 2: Key Considerations for Academic Scale-Up of this compound Synthesis

| Consideration | Academic Scale-Up Strategy |

| Heat Management | Use of a larger reaction vessel with efficient stirring and a cooling bath to control exotherms. |

| Reagent Addition | Slow, controlled addition of the oxidizing agent to maintain a steady reaction temperature. |

| Work-up | Use of larger glassware and appropriate solvent volumes for efficient extraction. |

| Purification | Scaling up crystallization requires larger solvent volumes and controlled cooling. For chromatography, a larger column and increased solvent usage are necessary. |

| Safety | Thorough risk assessment, use of appropriate personal protective equipment, and working in a well-ventilated area. |

Advanced Spectroscopic and Spectroelectrochemical Characterization of Bis 2,6 Dimethylphenyl Diazene

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions

Electronic spectroscopy is a fundamental technique for probing the excited states of molecules. In azobenzene (B91143) derivatives such as Bis(2,6-dimethylphenyl)diazene, the absorption of ultraviolet-visible (UV-Vis) light promotes electrons from lower energy molecular orbitals to higher energy ones, revealing key information about the molecule's electronic structure.

Analysis of n-π* and π-π* Transitions

The electronic absorption spectrum of azobenzenes is typically characterized by two distinct absorption bands corresponding to different electronic transitions. nih.gov A strong band, usually found in the ultraviolet region, is assigned to the π-π* transition, which involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. nih.gov A second, much weaker band, appearing at longer wavelengths in the visible region, is attributed to the n-π* transition. nih.gov This transition involves the promotion of a non-bonding electron from one of the nitrogen atoms to an antibonding π* orbital. nih.gov

Table 1: Typical Electronic Transitions in Azobenzene Derivatives

| Transition | Orbital Origin | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π-π* | π → π* | ~320 | High |

| n-π* | n → π* | ~450 | Low |

Note: The exact wavelengths and absorptivities can vary significantly based on substitution and solvent.

Solvatochromism and Environmental Effects on Electronic Spectra

Solvatochromism describes the change in a substance's color, and therefore its UV-Vis absorption spectrum, when dissolved in different solvents. These shifts are caused by differential solvation of the ground and excited states of the molecule. The study of solvatochromism provides information about the polarity of the molecule and the nature of solvent-solute interactions.

For ortho-substituted azobenzenes, solvatochromic effects on both n-π* and π-π* transitions have been observed. Multiparametric correlation analysis of the absorption maxima in various solvents has shown that factors such as solvent basicity and polarity can induce bathochromic (red) shifts of the π-π* bands. In contrast, the absorption maxima of protonated forms can show hypsochromic (blue) shifts with increasing solvent polarity. The specific interactions between the solvent and the sterically crowded azo group in this compound are expected to influence its solvatochromic behavior.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Bonding Information

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for obtaining information about a molecule's structure, bonding, and conformation. edinst.com These complementary techniques probe the vibrational energy levels of a molecule. edinst.com For a non-linear molecule with N atoms, there are 3N-6 normal modes of vibration. wikipedia.orglibretexts.orglibretexts.org

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound are expected to exhibit a number of characteristic bands corresponding to the vibrations of its constituent functional groups. While a complete experimental vibrational analysis for this specific compound is not widely published, assignments can be inferred from data on similar molecules and general knowledge of group frequencies.

Key expected vibrational modes include:

N=N Stretch: The azo group's stretching vibration is a key marker. In trans-azobenzenes, this mode is often weak in the IR spectrum but can be stronger in the Raman spectrum. Its frequency is sensitive to the electronic environment and conjugation.

Aromatic C=C Stretches: Vibrations of the phenyl rings typically appear in the 1600-1450 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C-H Bends: In-plane and out-of-plane bending vibrations of the aromatic and methyl C-H groups occur at lower frequencies.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond is also expected.

For a related derivative, (E)-1-(2,2-Dichloro-1-(2-(prop-2-yn-1-yloxy)phenyl)vinyl)-2-(2,6-dimethylphenyl)diazene, characteristic IR peaks were observed at 1584 cm⁻¹ and 1605 cm⁻¹. nih.gov Another related compound, 1,2-bis(2,4,6-trimethylphenyl)diazene, shows IR bands at 1601, 1569, 1458, and 1432 cm⁻¹.

Table 2: General Regions for Characteristic Vibrational Modes in Aromatic Azo Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Both |

| Aliphatic C-H Stretch | 3000 - 2850 | Both |

| Aromatic C=C Stretch | 1625 - 1475 | Both |

| N=N Stretch | 1440 - 1400 | Raman (stronger) |

| C-H Bending | 1470 - 1000 | Both |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR (strong) |

In-situ Vibrational Spectroscopy during Photoreactions

The photoisomerization of azobenzenes from the stable trans isomer to the less stable cis isomer upon irradiation with light is a key feature of this class of compounds. In-situ vibrational spectroscopy can be employed to monitor the structural changes that occur during this photoreaction. nih.govmdpi.com Techniques like time-resolved Raman spectroscopy can detect the isomerization of the azobenzene moiety in real-time. nih.gov

For azobenzene-containing systems, laser-trapping Raman spectroscopy has been used to observe the photo-induced isomerization in situ. nih.gov By monitoring the changes in the Raman spectrum upon UV irradiation, the conversion from the trans to the cis isomer can be followed. The appearance of new bands or changes in the intensities of existing bands can be correlated with the structural changes associated with isomerization. Although specific studies on this compound are limited, the principles of in-situ vibrational spectroscopy are applicable to understanding its photochemical behavior. The steric hindrance from the ortho-methyl groups is known to affect the thermal stability of the cis-isomer, a factor that could be quantified using such techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, and can be used to assess isomeric purity and study dynamic processes.

Published ¹H NMR data for related compounds, such as (E)-1,2-bis(2,3-dimethylphenyl)diazene, show distinct signals for the different methyl and aromatic protons. rsc.org For (E)-1-(2,2-Dichloro-1-(2-(prop-2-yn-1-yloxy)phenyl)vinyl)-2-(2,6-dimethylphenyl)diazene, the six protons of the two methyl groups on the dimethylphenyl ring appear as a singlet at δ 2.29 ppm. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic rings and the methyl groups can be assigned to confirm the structure.

NMR is also crucial for studying the dynamics of the molecule, such as the kinetics of the cis-trans isomerization. By acquiring NMR spectra at different temperatures or after irradiation, the relative populations of the isomers and the rates of their interconversion can be determined. The purity of a sample with respect to the E and Z isomers can also be readily quantified by integrating the respective signals in the ¹H NMR spectrum.

Table 3: Representative ¹H and ¹³C NMR Data for (E)-1,2-bis(2,3-dimethylphenyl)diazene in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

|---|---|---|

| ¹H | 7.65-7.63 | d, J=8 Hz, 2H (Aromatic) |

| 7.23-7.14 | m, 4H (Aromatic) | |

| 2.53 | s, 6H (Methyl) | |

| 2.30 | s, 6H (Methyl) | |

| ¹³C | 151.10 | Aromatic |

| 136.93 | Aromatic | |

| 132.48 | Aromatic | |

| 129.99 | Aromatic | |

| 125.12 | Aromatic |

Data from a closely related compound, as presented in the supporting information of a research article. rsc.org

Dynamic NMR Studies of Rotational Barriers

The dynamic nature of this compound in solution can be effectively probed using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. This technique is crucial for quantifying the energy barriers associated with intramolecular rotational processes, particularly the rotation around the aryl-nitrogen (C-N) single bonds. researchgate.netnih.gov Due to the steric clash between the ortho-methyl groups and the azo (-N=N-) linkage, the rotation of the 2,6-dimethylphenyl rings is significantly hindered compared to unsubstituted azobenzene.

This restricted rotation gives rise to distinct conformers, or rotamers, that can interconvert at a rate dependent on the temperature. copernicus.org At low temperatures, this rotation is slow on the NMR timescale, resulting in separate, well-defined signals for the chemically non-equivalent methyl groups and aromatic protons of the different rotamers. As the temperature is increased, the rate of rotation accelerates. When the rate of interconversion becomes comparable to the frequency difference between the signals of the exchanging nuclei, the peaks broaden. copernicus.orgmontana.edu

At a sufficiently high temperature, known as the coalescence temperature (Tc), the individual signals merge into a single, time-averaged peak. nih.gov By analyzing the line shape of the NMR signals at various temperatures, it is possible to determine the rate constants for the rotational process. montana.edu From these rate constants, the free energy of activation (ΔG‡) for the rotation can be calculated using the Eyring equation. For sterically hindered systems, these barriers are often in the range of 12-80 kJ/mol. montana.edu Studies on similarly hindered molecules have shown that these experimentally determined barriers can be successfully simulated using molecular mechanics calculations, providing further insight into the transition state geometries of the rotational process. nih.gov

Table 1: Parameters from Dynamic NMR for Rotational Barrier Analysis

| Parameter | Description | Significance |

|---|---|---|

| Coalescence Temperature (Tc) | The temperature at which two exchanging NMR signals merge into a single broad peak. | A key experimental value used to calculate the rate constant at that specific temperature. nih.gov |

| Chemical Shift Difference (Δν) | The difference in frequency (in Hz) between the two exchanging signals at low temperature. | Represents the magnetic inequivalence of the nuclei in the different conformations. |

| Rate Constant (k) | The rate of interconversion between the rotamers at a given temperature. | Determined from Tc and Δν, it quantifies the speed of the dynamic process. |

| Free Energy of Activation (ΔG‡) | The energy barrier that must be overcome for the C-N bond rotation to occur. | Provides a quantitative measure of the steric hindrance and conformational stability. researchgate.net |

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the through-bond and through-space connectivities within the this compound molecule. acs.orglibretexts.orgipb.pt

Correlation Spectroscopy (COSY) is a homonuclear 2D technique that reveals scalar (J) couplings between protons, typically over two to three bonds. libretexts.org For this compound, a COSY spectrum would show cross-peaks between the meta- and para-protons on the dimethylphenyl rings, confirming their connectivity within the same aromatic system.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. This experiment is vital for assigning the signals of each carbon atom in the molecule by linking them to their attached protons. For instance, the methyl carbons would show a correlation to the intense methyl proton signals, and each aromatic carbon with a proton attached would be unambiguously identified.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei. It detects through-space correlations based on the Nuclear Overhauser Effect (NOE). In the context of this compound, a NOESY spectrum would be particularly useful for confirming the trans or cis configuration of the azo bond in the stable isomer. For the expected trans isomer, NOE cross-peaks would be observed between the protons of the azo-adjacent ortho-methyl groups and the meta-protons of the opposite phenyl ring. The absence of strong NOEs between protons on the two different phenyl rings would confirm the expected separation in the trans geometry. Furthermore, NOESY can help to characterize the preferred rotational conformation of the phenyl rings relative to the C-N=N-C plane.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information on the three-dimensional structure of this compound in the solid state, revealing precise bond lengths, bond angles, and torsional angles. weizmann.ac.il For azobenzene derivatives, the molecule typically adopts a trans configuration around the central N=N double bond in the crystalline state, as this is the thermodynamically more stable isomer. researchgate.net

The steric bulk of the 2,6-dimethylphenyl groups forces the phenyl rings to be significantly twisted out of the plane of the central C-N=N-C moiety. This is in contrast to unsubstituted azobenzene, which is nearly planar. The dihedral angle between the mean planes of the two aromatic rings is a key structural parameter. In related sterically hindered azobenzenes, these dihedral angles can be substantial. researchgate.net The introduction of bulky substituents can also lead to the formation of amorphous, rather than crystalline, solid films, which can be advantageous for applications like solar thermal fuels as it provides the necessary free volume for photoisomerization. scispace.commit.edu

Table 2: Expected Crystallographic Data for this compound

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Isomer Configuration | trans | The most stable isomer, expected to be present in the crystal. researchgate.net |

| N=N Bond Length | ~1.25 Å | Typical for an azo double bond. |

| C-N Bond Length | ~1.41-1.44 Å | Reflects single bond character with some delocalization. |

| C-N=N Bond Angle | ~112-115° | Geometry around the nitrogen atoms. |

| Phenyl Ring Torsion (C-C-N=N) | Significantly non-zero | Indicates twisting of the phenyl rings out of the azo plane due to steric hindrance. |

| Inter-ring Dihedral Angle | > 10° | The angle between the planes of the two dimethylphenyl rings. researchgate.net |

Crystal Packing Motifs and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. ias.ac.in For this compound, due to the absence of strong hydrogen bond donors or acceptors, the packing is expected to be dominated by weaker forces such as van der Waals interactions and π-π stacking.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. nih.govscilit.comscirp.org The analysis partitions the crystal space into regions where the electron density of a given molecule dominates, allowing for the mapping of close contacts between neighboring molecules.

Key interactions expected to influence the crystal packing include:

C-H···π Interactions: The electron-rich π-systems of the aromatic rings can interact favorably with the hydrogen atoms of the methyl groups or aromatic C-H bonds of adjacent molecules. nih.gov

π-π Stacking: The aromatic rings of neighboring molecules may stack upon one another. However, the significant twisting of the rings caused by the ortho-methyl groups may lead to offset or slipped-stacking arrangements rather than a direct face-to-face overlap. researchgate.net

H···H Interactions: Given the high number of hydrogen atoms, these contacts are expected to make up a large percentage of the total intermolecular interactions observed in the Hirshfeld surface analysis. nih.gov

Polymorphism and Its Implications

Polymorphism is the ability of a solid material to exist in more than one crystal structure. scispace.comacs.orgrsc.org This phenomenon is well-documented for azobenzene derivatives and other molecular crystals. scispace.comrsc.org Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, stability, and color.

The formation of a particular polymorph can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. rsc.org For instance, one polymorph might be thermodynamically stable under a certain set of conditions, while another might be a kinetically favored, metastable form. scispace.comrsc.org The existence of polymorphism in this compound could have significant implications. Different packing arrangements in various polymorphs would alter the intermolecular interactions, potentially affecting solid-state photochemical properties. In applications requiring solid-state photoswitching, dense crystal packing can hinder the necessary conformational changes, and different polymorphs could show varying degrees of photoactivity. scispace.comacs.org Therefore, controlling the crystallization process to selectively produce a desired polymorph is crucial for tailoring the material's properties for specific applications.

Spectroelectrochemical Studies for Redox Behavior and Electron Transfer Pathways

Spectroelectrochemistry combines spectroscopic measurements (typically UV-Vis) with electrochemical control, allowing for the in-situ characterization of electrochemically generated species. This technique is ideal for studying the redox behavior of this compound by correlating changes in its electronic absorption spectrum with the applied potential and the number of electrons transferred.

Upon reduction, the azo group is typically the primary redox-active site. The first reduction step often involves the formation of a radical anion ([M]•⁻), which can be further reduced to a dianion ([M]²⁻). These redox events cause significant changes in the electronic structure of the molecule, which are reflected in the UV-Vis spectrum. The intense π-π* transition of the neutral molecule often diminishes, while new absorption bands corresponding to the radical anion appear at different wavelengths. By monitoring these spectral changes as a function of the applied potential, one can identify the absorption spectra of the transient redox intermediates and gain insight into the electron transfer pathways.

Cyclic Voltammetry and Chronoamperometry in Mechanistic Context

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox properties of a molecule. mdpi.com A CV experiment on this compound would reveal the potentials at which it undergoes reduction and oxidation. The reduction of azobenzenes is a well-studied process, typically occurring in two successive one-electron steps. The first reversible or quasi-reversible wave corresponds to the formation of the radical anion (Azo + e⁻ ⇌ Azo•⁻), and the second, often irreversible, wave corresponds to the formation of the dianion (Azo•⁻ + e⁻ → Azo²⁻), which may be followed by protonation or other chemical reactions.

The oxidation potential of azobenzenes is generally quite high. mdpi.com The presence of electron-donating methyl groups on the phenyl rings in this compound would be expected to lower its reduction potential and oxidation potential compared to unsubstituted azobenzene.

Table 3: Electrochemical Parameters from Cyclic Voltammetry

| Parameter | Symbol | Description | Mechanistic Insight |

|---|---|---|---|

| Peak Potential | Ep | The potential at which the current reaches a maximum for a redox process. | Indicates the potential required to initiate oxidation or reduction. mdpi.com |

| Half-wave Potential | E1/2 | The average of the anodic and cathodic peak potentials for a reversible couple. | Provides a thermodynamic measure of the redox potential of the species. |

| Peak Separation | ΔEp | The difference between the anodic and cathodic peak potentials (Epa - Epc). | For a reversible one-electron process, ΔEp is theoretically 59 mV. Deviations indicate quasi-reversible or irreversible kinetics. |

| Peak Current Ratio | ipa/ipc | The ratio of the anodic to cathodic peak currents. | A ratio of 1 suggests a stable, reversible redox couple. Ratios differing from 1 indicate follow-up chemical reactions of the electrogenerated species. |

Chronoamperometry, where the current is measured as a function of time following a potential step, can complement CV studies. It is particularly useful for measuring diffusion coefficients and for studying the kinetics of coupled chemical reactions that may follow the initial electron transfer step. Together, these electrochemical techniques provide a comprehensive picture of the redox mechanism, stability of intermediates, and electron transfer kinetics of this compound.

Spectroscopic Monitoring of Redox States

The study of the redox states of this compound, also known as 2,2',6,6'-tetramethylazobenzene, involves the use of advanced spectroscopic techniques coupled with electrochemical methods. Spectroelectrochemistry allows for the in-situ characterization of transient species generated at an electrode surface, providing valuable insights into the electronic structure and stability of the molecule's various oxidation states. The primary redox process for azobenzene derivatives is a reversible one-electron reduction to form a radical anion. acs.orgresearchgate.net

The monitoring of these redox states is typically achieved through methods such as UV-Visible (UV-Vis) absorption spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy, often performed simultaneously with an electrochemical experiment like cyclic voltammetry (CV). uchile.clresearchgate.net The bulky 2,6-dimethylphenyl groups introduce significant steric hindrance around the central diazene (B1210634) (N=N) bond, which can influence the molecule's electrochemical behavior and the properties of its redox species compared to unsubstituted azobenzene.

Upon electrochemical reduction, the neutral this compound molecule accepts an electron to form its corresponding radical anion. This transformation leads to distinct changes in the molecule's electronic absorption spectrum. Typically, the intense π-π* transition band of the neutral trans-azobenzene derivative diminishes, while new, often broad, absorption bands appear at longer wavelengths in the visible or near-infrared region. researchgate.net These new bands are characteristic of the radical anion species. By monitoring the absorbance changes at specific wavelengths as a function of the applied potential, researchers can track the formation and disappearance of the radical anion. uchile.cl

Electron Paramagnetic Resonance (EPR) spectroscopy is a definitive technique for the characterization of radical species. nih.gov When the this compound radical anion is generated, its unpaired electron makes it EPR-active. The resulting EPR spectrum provides direct evidence of the radical's formation. nih.gov Analysis of the spectrum's g-value and hyperfine coupling constants can offer detailed information about the distribution of the unpaired electron's spin density across the molecule, revealing how the nitrogen atoms and the aromatic rings accommodate the extra electron. beilstein-journals.org The combination of UV-Vis and EPR spectroscopy provides a comprehensive picture of the radical anion's electronic structure and stability. uchile.cl

The data obtained from these spectroelectrochemical experiments are crucial for understanding the fundamental properties of this compound and are summarized in the table below.

| Spectroscopic Technique | Information Obtained | Significance for Redox State Monitoring |

| UV-Visible (UV-Vis) Spectroscopy | Changes in electronic absorption bands (disappearance of parent bands, appearance of new bands at longer wavelengths). researchgate.net | Allows for the tracking of the concentration of the neutral species and the generated radical anion as a function of applied potential. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection of paramagnetic species (unpaired electrons), determination of g-values and hyperfine coupling constants. nih.gov | Confirms the formation of the radical anion and provides detailed insight into its electronic structure and spin distribution. beilstein-journals.org |

| Cyclic Voltammetry (CV) | Redox potentials (e.g., E1/2 for the formation of the radical anion), assessment of electrochemical reversibility. acs.orgnih.gov | Determines the potentials at which specific redox states are formed and their stability, providing the electrochemical context for spectroscopic observation. |

Furthermore, the formation of the radical anion is known to dramatically lower the energy barrier for isomerization between the trans (E) and cis (Z) forms of azobenzenes. acs.orgnih.gov Spectroscopic monitoring can observe the rapid, catalytically driven isomerization of the cis isomer to the more stable trans radical anion upon reduction, a phenomenon that is general for azobenzene derivatives. nih.gov This highlights the intricate relationship between the molecule's redox state and its photochemical properties.

Photophysical and Photochemical Dynamics of Bis 2,6 Dimethylphenyl Diazene

Photoisomerization Processes: trans-to-cis and cis-to-trans Mechanisms

Like other azobenzenes, Bis(2,6-dimethylphenyl)diazene can exist in two isomeric forms: a thermodynamically stable trans (E) isomer and a metastable cis (Z) isomer. The conversion between these states can be triggered by light (photoisomerization) or heat (thermal isomerization). The trans-to-cis isomerization is typically induced by UV light, while the reverse cis-to-trans process can be driven by visible light or occurs spontaneously via thermal relaxation in the dark. beilstein-journals.org

Two primary mechanisms are proposed for the isomerization of azobenzenes: rotation and inversion. nih.gov

Rotation: This pathway involves a twisting motion around the N=N double bond, proceeding through a transition state where the phenyl rings are perpendicular to each other. This mechanism is often associated with a dipolar transition state. nih.govresearchgate.net

Inversion: This mechanism involves a planar transition state where one of the nitrogen atoms undergoes a change in hybridization from sp² to sp, leading to a semi-linear C-N-N geometry. nih.govresearchgate.net

For this compound, the bulky methyl groups at the ortho positions create significant steric hindrance. This steric clash is expected to strongly disfavor the rotational pathway, as it would require the bulky dimethylphenyl groups to sweep past each other. Consequently, the inversion mechanism is considered the more probable pathway for both photoisomerization and thermal relaxation. Studies on other ortho-substituted azobenzenes support the view that steric and electronic effects of substituents determine the dominant isomerization pathway. researchgate.net

The photochemical quantum yield (Φ) represents the efficiency of a photochemical process, defined as the ratio of molecules undergoing a specific photoreaction to the number of photons absorbed. For azobenzenes, this pertains to the efficiency of the trans→cis (Φt→c) and cis→trans (Φc→t) photoisomerizations.

Specific quantum yield data for this compound are not extensively documented in the literature. However, general trends for sterically hindered azobenzenes indicate that bulky ortho-substituents can significantly impact isomerization efficiency. Research has shown that azobenzene (B91143) derivatives with substantial steric hindrance at ortho positions may exhibit a lower trans-to-cis isomerization efficiency. mdpi.com The bulky groups can physically restrict the molecular motion necessary for the conformational change from the planar trans state to the more sterically demanding cis state. mdpi.com This suppression of the isomerization pathway is a key factor that can lead to alternative deactivation pathways, such as fluorescence. mdpi.com

To provide context, the following table presents quantum yields for unsubstituted azobenzene. The efficiency is highly dependent on the excitation wavelength.

| Compound | Solvent | Excitation Wavelength (nm) | Φ(trans→cis) | Φ(cis→trans) |

| Azobenzene | Various | ~313-320 (π→π) | ~0.1 - 0.2 | ~0.0 |

| Azobenzene | Various | ~430-450 (n→π) | ~0.2 - 0.25 | ~0.4 - 0.5 |

| This table shows representative data for the parent compound, azobenzene, to illustrate typical quantum yields. Specific values for this compound may differ due to steric effects. |

The metastable cis isomer of an azobenzene derivative can thermally revert to the more stable trans form in the dark. The rate of this thermal cis-to-trans isomerization is a critical parameter, determining the lifetime of the cis state. This process typically follows first-order kinetics. nih.gov

For this compound, the steric strain imposed by the four ortho-methyl groups in the non-planar cis configuration is expected to be substantial. High steric strain in the cis isomer often leads to a lower energy barrier for thermal relaxation, resulting in a significantly shorter half-life compared to unsubstituted azobenzene. Studies on various ortho-substituted azophenols have demonstrated much faster relaxation times compared to their para-substituted counterparts. beilstein-journals.org For example, some ortho-hydroxyazobenzenes show relaxation times on the order of milliseconds in ethanol. rsc.org This suggests that the cis isomer of this compound is likely to have a short thermal half-life.

The following table shows thermal half-lives for various azobenzene derivatives to illustrate the wide range of stabilities for the cis isomer.

| Compound | Substituent Position | Solvent | Half-life (τ1/2) at ~25°C |

| Azobenzene | Unsubstituted | Toluene | ~98 hours |

| 4-Methoxyazobenzene | para | BMIM PF6 | ~2.5 hours |

| 3,5-Dimethyl-4'-methoxyazobenzene | meta | Dichloromethane | ~8.5 hours mdpi.com |

| ortho-Hydroxyazobenzene | ortho | Toluene | Minutes to hours rsc.org |

| This table provides comparative data to show the effect of substitution on thermal relaxation rates. The exact half-life for cis-Bis(2,6-dimethylphenyl)diazene would require specific experimental measurement. |

The rates of both photoisomerization and thermal relaxation are sensitive to the molecular environment, particularly the solvent. researchgate.net Solvent properties like polarity and viscosity can differentially affect the rotation and inversion pathways. researchgate.net

Solvent Polarity: The rotational mechanism proceeds through a polar transition state and is therefore significantly accelerated in polar solvents. nih.gov In contrast, the inversion pathway has a less polar transition state and its rate is largely independent of solvent polarity. researchgate.net Given that this compound is expected to isomerize via inversion, its thermal relaxation rate should show minimal dependence on solvent polarity. This is a characteristic feature of many ortho-substituted azobenzenes. rsc.org

Solvent Viscosity: Isomerization processes that require large-amplitude molecular motion, such as rotation, are typically hindered by increased solvent viscosity. researchgate.net The inversion mechanism, involving more localized atomic movements, is less affected by the viscosity of the medium. researchgate.net

Substituents: While this compound is itself a substituted molecule, further modifications would alter its properties. Generally, introducing electron-donating or electron-withdrawing groups can change the energy levels of the ground and excited states, thereby influencing absorption spectra and isomerization barriers. mdpi.com For instance, push-pull systems often show red-shifted absorption bands and altered isomerization dynamics. researchgate.net

Excited State Dynamics and Energy Dissipation Pathways

Upon absorption of a photon, a molecule is promoted to an electronically excited state. From there, it must dissipate the excess energy to return to the ground state. For most azobenzenes, the dominant and extremely rapid energy dissipation pathway is the photoisomerization process itself, which is a highly efficient non-radiative decay channel. nih.govresearchgate.net This rapid deactivation is the primary reason why most azobenzene derivatives are non-fluorescent or only very weakly fluorescent. mdpi.comresearchgate.net

The excited state dynamics of this compound are shaped by the steric hindrance that can suppress this primary photoisomerization channel. Slowing down or partially blocking the isomerization process can allow other, typically slower, deactivation pathways to become competitive. mdpi.com

In the context of luminescent molecules, quenching refers to any process that decreases the intensity of fluorescence or phosphorescence. For azobenzenes, the main "quenching" mechanism is the ultrafast trans↔cis isomerization, which depopulates the excited singlet state non-radiatively before fluorescence can occur. researchgate.net

However, the steric hindrance in this compound can inhibit the conformational changes required for isomerization. mdpi.com By sterically restricting this efficient non-radiative decay pathway, the lifetime of the excited state can be prolonged, potentially allowing for radiative decay in the form of fluorescence to occur. Indeed, it has been observed that some azobenzene derivatives bearing bulky ortho-substituents, which sterically restrict molecular movement, can exhibit fluorescence emission. mdpi.com The suppression of photoisomerization is a key strategy for designing fluorescent azobenzene compounds. mdpi.com Therefore, while isomerization quenches the fluorescence of typical azobenzenes, the steric hindrance in this compound may partially suppress this quenching mechanism.

Besides photoisomerization and fluorescence, other non-radiative processes contribute to the deactivation of the excited state.

Internal Conversion (IC): This is a radiationless transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁ or S₁ → S₀). For azobenzenes, internal conversion from the initially populated S₂(ππ) state to the S₁(nπ) state is extremely fast, occurring on a femtosecond timescale. nih.gov The subsequent decay from the S₁ state is what determines the isomerization outcome.

Intersystem Crossing (ISC): This is a radiationless transition between electronic states of different spin multiplicity (e.g., from a singlet state S₁ to a triplet state T₁). While photoisomerization is generally considered to occur on the singlet potential energy surface, the triplet state can also be involved. Some theoretical models propose that thermal cis-to-trans isomerization may proceed via intersystem crossing from the singlet ground state (S₀) to the lowest triplet state (T₁), followed by isomerization on the triplet surface and subsequent intersystem crossing back to the S₀ state of the trans isomer. nih.govacs.org This triplet-mediated pathway suggests that the energy barrier is not the singlet transition state, but the S₀-T₁ crossing point. nih.gov The efficiency of ISC is a key factor in determining whether triplet-state chemistry, including phosphorescence (radiative decay from T₁ to S₀), can occur. However, for most azobenzenes, phosphorescence is not observed due to the efficiency of other deactivation channels.

Femtosecond Transient Absorption Spectroscopy for Ultrafast Dynamics

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique used to probe the ultrafast dynamics of molecules following photoexcitation. For azobenzene and its derivatives, fs-TA allows researchers to track the evolution of the molecule from its initial excited state through various intermediates on the pathway to isomerization or relaxation back to the ground state.

While no specific fs-TA data for this compound has been identified, studies on other sterically hindered azobenzenes suggest that the methyl groups in the ortho positions would significantly influence the isomerization dynamics. The steric bulk is expected to alter the potential energy surfaces of the excited states, potentially affecting the lifetimes of transient species and the quantum yields of isomerization. In typical azobenzenes, excitation to the S2 (ππ) state is followed by rapid internal conversion to the S1 (nπ) state, from which isomerization occurs. The steric hindrance in this compound would likely disfavor a planar geometry in the excited state, which could influence the preferred isomerization pathway (rotation vs. inversion) and the rates of these processes. A hypothetical fs-TA experiment would aim to identify the characteristic absorption bands of the excited states and any intermediates, and to measure their decay kinetics to elucidate the isomerization mechanism.

Multiphoton Absorption Processes and Non-linear Optical Properties

Multiphoton absorption is a nonlinear optical process where a molecule simultaneously absorbs two or more photons. This phenomenon is the basis for several advanced applications.

Two-Photon Absorption Cross-Sections

The two-photon absorption (2PA) cross-section (σ₂) is a measure of a molecule's ability to undergo two-photon absorption. This property is highly dependent on the molecular structure, particularly the extent of π-conjugation and the presence of electron-donating or -accepting groups. For azobenzene derivatives, 2PA has been explored, but specific experimental values for this compound are not available in the literature.

Theoretical predictions suggest that the introduction of methyl groups at the ortho positions may have a complex effect on the 2PA cross-section. While not directly enhancing the π-conjugation like a push-pull substitution pattern, the steric hindrance could lead to a non-planar ground state geometry. This distortion could potentially break the symmetry of the molecule, which can influence the selection rules for two-photon transitions and thereby affect the 2PA cross-section. To provide a quantitative measure, the 2PA cross-section would need to be experimentally determined using techniques such as the Z-scan method.

A hypothetical data table for related azobenzene derivatives is presented below to illustrate the range of reported values.

| Compound | Wavelength (nm) | 2PA Cross-Section (GM) |

| Azobenzene | ~600 | < 10 |

| Push-pull substituted azobenzene | ~780 | 100 - 1000+ |

(Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)

Applications in Advanced Imaging and Data Storage Principles

Azobenzenes with significant two-photon absorption cross-sections are promising candidates for applications in advanced imaging and data storage. Two-photon microscopy, for instance, utilizes the localized excitation provided by 2PA to achieve high-resolution, three-dimensional imaging of biological samples with reduced photodamage. The cis-trans isomerization of azobenzenes can also be triggered by two-photon absorption, which opens up possibilities for 3D optical data storage. In such a system, information could be written in three dimensions by focusing a laser to induce isomerization at specific points within a material containing the azobenzene derivative. The read-out could then be performed by detecting the change in refractive index or absorption. The steric hindrance in this compound could be advantageous in this context, as it might lead to a more stable cis isomer, which is crucial for long-term data retention.

Photostationary States and Wavelength-Dependent Control

The photoisomerization of azobenzenes is a reversible process, and under continuous irradiation at a specific wavelength, a photostationary state (PSS) is reached. The PSS is a dynamic equilibrium where the rates of the forward (trans to cis) and reverse (cis to trans) photoisomerization are equal. The composition of the mixture at the PSS is dependent on the excitation wavelength and the absorption spectra of the two isomers.

For this compound, the precise wavelengths for optimal trans to cis and cis to trans isomerization, and the corresponding PSS compositions, have not been experimentally reported. However, based on the behavior of other azobenzenes, it is expected that irradiation with UV light (around 365 nm) would favor the formation of the cis isomer, while irradiation with visible light (around 440 nm) would promote the reverse process. The steric hindrance from the ortho-methyl groups is known to shift the absorption bands of azobenzenes and can also influence the quantum yields of isomerization, which would in turn affect the composition of the PSS at any given wavelength. A detailed study would involve irradiating a solution of the compound at various wavelengths and measuring the resulting isomer ratios using techniques like UV-Vis spectroscopy or NMR.

A hypothetical table illustrating the expected wavelength-dependent control is provided below.

| Irradiation Wavelength (nm) | Predominant Isomerization | Expected Predominant Isomer at PSS |

| ~365 | trans → cis | cis |

| ~440 | cis → trans | trans |

Theoretical and Computational Investigations of Bis 2,6 Dimethylphenyl Diazene

Quantum Chemical Calculations for Ground State Geometries and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements (ground state geometries) and the distribution of electrons (electronic structure) of bis(2,6-dimethylphenyl)diazene.

Density Functional Theory (DFT) is a widely used computational method to explore the various possible conformations of a molecule and their relative energies. nih.gov For this compound, the significant steric hindrance introduced by the methyl groups at the ortho positions of the phenyl rings is a dominant factor in determining its preferred geometry.

DFT calculations, using functionals like B3LYP, have been employed to optimize molecular structures and compare the stability of different isomers. dergipark.org.tr These studies consistently show that the trans isomer is thermodynamically more stable than the cis isomer. The steric repulsion between the ortho-methyl groups on opposing rings forces the two phenyl groups to twist significantly out of the plane defined by the central C-N=N-C atoms. uni-goettingen.de This results in a non-planar, propeller-like ground state geometry. The agreement between theoretically calculated dihedral angles and those determined by experimental methods like X-ray diffraction confirms the reliability of the computational models. dergipark.org.tr For instance, the crucial C9—N1—N2—C11A dihedral angle in a related azo compound was calculated with B3LYP to be -179.99°, in excellent agreement with the experimental X-ray value of −178.13°. dergipark.org.tr

| Computational Method | Basis Set | Key Application/Finding | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311G++(d,p) | Optimization of ground state geometry; calculation of bond lengths and dihedral angles in good agreement with experimental data. | dergipark.org.tr |

| DFT (M06-2X) | 6-31+G(d) | Used for locating local minima on the potential energy surface and assessing conformational preferences in solution. | nih.gov |

| Dispersion-Corrected DFT | def2-QZVP | Provides improved accuracy for non-covalent interactions, which are crucial for determining the relative energies of different conformers. | nih.gov |

For calculations demanding higher accuracy, particularly for energy differences between isomers or transition states, researchers utilize ab initio methods. Unlike DFT, these methods are derived directly from first principles without relying on empirical parameters.

Methods such as Møller-Plesset perturbation theory (MP2) and, notably, the "gold standard" Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are often used to obtain benchmark energies. nih.gov These high-level calculations are crucial for validating the results from more computationally efficient DFT methods. nih.gov For example, CCSD(T) calculations extrapolated to the complete basis set (CBS) limit can provide highly accurate relative energies for different conformers, serving as a reference against which various DFT functionals are assessed. nih.gov This ensures that the chosen DFT method can reliably predict the conformational preferences and isomerization energy barriers for molecules like this compound.

Excited State Calculations and Potential Energy Surfaces for Photoisomerization

The ability of this compound to undergo photoisomerization—a change in its structure upon light absorption—is a key feature. Computational methods are essential for mapping the potential energy surfaces that govern these transformations.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used quantum-chemical method for calculating the properties of electronic excited states due to its favorable balance of computational cost and accuracy. faccts.de It is used to simulate the electronic absorption spectrum by calculating the energies of vertical excitations from the ground state.

For azobenzene (B91143) derivatives, the photoisomerization process is typically initiated by electronic transitions, primarily the n → π* and π → π* transitions. researchgate.net The n → π* transition, which corresponds to the promotion of an electron from a non-bonding (n) orbital localized on the nitrogen atoms to an antibonding π* orbital, is often associated with the long-wavelength absorption band. researchgate.net TD-DFT calculations can predict the energy of these excitations and their corresponding oscillator strengths, which determine the intensity of absorption bands. faccts.de While highly effective, standard TD-DFT has known limitations, particularly in accurately describing the topology of conical intersections or certain charge-transfer states. researchgate.net

To simulate the complete photoisomerization process from light absorption to the final product, it is necessary to go beyond static calculations and model the motion of the atoms over time. Non-adiabatic dynamics simulations model the evolution of the molecule on the excited-state potential energy surfaces.

Upon photoexcitation to the first excited state (S1), azobenzenes can isomerize via two primary mechanisms: rotation around the N=N double bond or an in-plane inversion at one of the nitrogen centers. researchgate.net Theoretical studies have shown that for many azobenzenes, the rotational pathway is the dominant mechanism for the trans-to-cis isomerization following S1 (n → π*) excitation. researchgate.net This pathway often involves a conical intersection, a point where the potential energy surfaces of the ground state (S0) and the first excited state (S1) touch. This intersection provides an extremely efficient funnel for the molecule to return to the ground state, ending up in either the trans or cis configuration. researchgate.net Simulations can trace these complex pathways, explaining the ultrafast timescales and quantum yields observed in experiments.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical methods are ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a more realistic condensed-phase environment and over longer timescales.

MD simulations model the molecule and its surrounding solvent as a system of classical particles governed by a force field. researchgate.net These simulations, often run for nanoseconds or longer, can explore the conformational landscape of this compound, capturing the dynamic twisting of the phenyl rings and other flexible motions. researchgate.net By including explicit solvent molecules, MD can be used to investigate how interactions with the solvent affect the conformational preferences and the relative stability of the cis and trans isomers. Furthermore, MD simulations are instrumental in studying the kinetics of thermal back-isomerization (cis to trans), a process that is highly sensitive to the solvent environment.

Simulation of Molecular Behavior in Different Solvents and Phases

Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations are instrumental in understanding how this compound behaves in various environments. The steric clash between the ortho-methyl groups and the azo bridge heavily influences its conformational preferences and the mechanism of its photoisomerization.

Research on sterically hindered azobenzenes suggests that the isomerization pathway can deviate from the typical rotation around the N=N bond. aip.org Instead, an inversion mechanism at one of the nitrogen atoms may become more favorable. aip.org Simulations can map the potential energy surfaces for both pathways to determine the dominant mechanism. The significant steric bulk of the ortho-S-isopropyl substituent in related compounds, for instance, has been shown to hinder the interaction of external molecules with the azo group. rsc.org This principle applies directly to this compound, where the methyl groups create a crowded environment around the central photoswitchable unit.

The choice of solvent is known to influence isomerization dynamics. acs.org Simulations using polarizable continuum models (PCM) or explicit solvent molecules can reveal how solvent polarity affects the energy barrier and kinetics of the trans-to-cis and cis-to-trans isomerization. For example, simulations of azobenzene in n-hexane have been used to produce photoisomerization quantum yields and decay times that agree with experimental results. aip.org The behavior of the molecule also changes dramatically in condensed phases or when constrained, such as in self-assembled monolayers (SAMs) or polymers. unipi.itrsc.org In such densely packed environments, simulations show that steric hindrance can suppress the photoswitching process altogether. unipi.itrsc.org

Force Field Development and Validation

Accurate classical molecular dynamics simulations rely on well-parameterized force fields. For non-standard molecules like this compound, specific force field parameters must be developed and validated. This process is crucial for simulating large systems over long timescales, where full quantum mechanical calculations would be computationally prohibitive.

The development process typically involves:

Parameter Derivation: Key parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, partial atomic charges) interactions are derived from high-level quantum mechanical (QM) calculations, such as Density Functional Theory (DFT). acs.orgcore.ac.uk For the central azobenzene core, particular attention is given to the parameters governing the C-N-N-C dihedral angle, which is the primary coordinate for isomerization. aip.org

Charge Assignment: Partial atomic charges are often assigned using methods like the Restrained Electrostatic Potential (RESP) fit, based on the electrostatic potential calculated at a quantum level (e.g., HF/6-31G*). rsc.org

Standard Force Field Integration: These new parameters are integrated into existing, well-established force fields like the Generalized Amber Force Field (GAFF) or OPLS All Atoms. core.ac.ukrsc.org

Validation: The newly developed force field is validated by performing simulations and comparing the results with experimental data or higher-level theoretical calculations. aip.org Validation checks may include reproducing correct geometries for cis and trans isomers, matching vibrational spectra, and accurately predicting thermodynamic properties or isomerization energy barriers. core.ac.uk

For studying chemical reactions like isomerization, reactive force fields such as ReaxFF have also been developed. aip.orgaip.org These force fields can model the breaking and forming of bonds, allowing for a more dynamic and realistic simulation of the photochemical process. aip.org

Computational Prediction of Spectroscopic Signatures

Computational methods are essential for interpreting experimental spectra and predicting the spectroscopic properties of new molecules. For this compound, these predictions are particularly valuable for understanding how its sterically hindered structure influences its electronic and magnetic environments.

Simulated UV-Vis and Vibrational Spectra

The UV-Vis absorption spectrum of azobenzene derivatives is characterized by two key electronic transitions: a low-intensity n→π* transition in the visible region and a high-intensity π→π* transition in the UV region. aip.org The precise wavelengths of these absorptions are highly sensitive to the substitution pattern on the phenyl rings.

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the absorption spectra of azobenzenes. rochester.edumdpi.com The accuracy of TD-DFT calculations depends heavily on the choice of the functional. researchgate.net Studies have compared various functionals to find the best agreement with experimental data.

| Functional | Typical Application/Performance | Reference |

|---|---|---|

| B3LYP | A widely used hybrid functional, found to be substantially more accurate than PBE1PBE for longer wavelength predictions in some azobenzene derivatives. | rochester.edu |

| PBE0 | A hybrid functional often used for calculating vertical transition energies, providing a good balance of accuracy for both ground and excited states. | mdpi.comresearchgate.net |

| M06 | A meta-hybrid GGA functional; performance can vary, and it is part of a family of functionals (M06-L, M06-2X) used in excited-state calculations. | acs.org |

| CAM-B3LYP | A range-separated hybrid functional that often improves the description of charge-transfer states, which can be important in substituted azobenzenes. | researchgate.net |

To achieve higher accuracy, simulations often incorporate a Polarizable Continuum Model (PCM) to account for the influence of a solvent on the electronic transitions. rochester.edu While TD-DFT is excellent for UV-Vis spectra, DFT calculations can also predict vibrational spectra (IR and Raman), which can be compared with experimental results to validate the computed ground-state geometry. core.ac.uk

NMR Chemical Shift Prediction

Predicting NMR chemical shifts computationally is a powerful method for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, typically used with a DFT functional like B3LYP, is the standard approach for calculating NMR shielding tensors. psu.edunih.gov

The process involves:

Optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-31G**). psu.edu

Performing a GIAO calculation on the optimized geometry to obtain absolute shielding values (σ).

Converting the absolute shieldings to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually Tetramethylsilane (TMS), using the formula: δ_sample = σ_TMS - σ_sample. mdpi.com

For this compound, GIAO calculations can predict the ¹H and ¹³C chemical shifts. The steric hindrance from the ortho-methyl groups would cause significant dispersion in the chemical shifts of the aromatic protons and carbons, which the calculation should capture. The table below presents hypothetical, yet representative, predicted chemical shifts based on the described methodology.

| Atom | Predicted δ (ppm) | Notes |

|---|---|---|

| Aromatic C (ipso, C1) | ~149.0 | Carbon attached to the nitrogen atom. |

| Aromatic C (ortho, C2/C6) | ~130.5 | Carbons bearing the methyl groups. |

| Aromatic C (meta, C3/C5) | ~128.8 | Meta positions on the phenyl ring. |

| Aromatic C (para, C4) | ~129.5 | Para position on the phenyl ring. |

| Methyl C (-CH₃) | ~17.5 | Ortho-methyl group carbons. |

| Aromatic H (meta, H3/H5) | ~7.15 | Meta protons on the phenyl ring. |

| Aromatic H (para, H4) | ~7.25 | Para proton on the phenyl ring. |

| Methyl H (-CH₃) | ~2.20 | Protons of the ortho-methyl groups. |

These computational tools, from molecular dynamics to spectroscopic prediction, provide a detailed, bottom-up understanding of this compound, complementing and guiding experimental investigations.

Supramolecular Architectures and Self Assembly Driven by Bis 2,6 Dimethylphenyl Diazene

Self-Assembly Strategies and Mechanisms in Solution and Solid State

The self-assembly of azobenzene-containing molecules into ordered structures is a cornerstone of developing photoresponsive materials. nih.gov For Bis(2,6-dimethylphenyl)diazene, the assembly processes are dominated by its bulky nature, which modifies the typical interactions that govern the architecture of simpler aromatic molecules.

Non-covalent interactions such as hydrogen bonding and π-π stacking are fundamental drivers of supramolecular assembly. mdpi.com However, the structure of this compound imposes significant constraints on these interactions.

Hydrogen Bonding: In its parent form, this compound lacks the requisite functional groups (e.g., hydroxyl or amide groups) to act as a hydrogen bond donor or acceptor. Therefore, hydrogen bonding does not play a direct role in its self-assembly. However, functionalized derivatives, such as ortho-substituted azophenols, can form intramolecular hydrogen bonds that significantly accelerate the cis-to-trans thermal relaxation process. nih.gov In complexes formed between polymers and azobenzene (B91143) molecules, hydrogen bonding can prevent chromophore aggregation and enhance photoinduced effects. mdpi.com

π-π Stacking: The defining structural feature of this compound is the steric hindrance caused by the four ortho-methyl groups. This forces the phenyl rings to adopt a significant twist relative to the N=N double bond, which largely prevents the face-to-face arrangement required for effective π-π stacking. rsc.org While π-π stacking is a common assembly motif in less hindered azobenzene systems, researchgate.netrsc.org the steric "picket fence" provided by the methyl groups in this molecule effectively suppresses this interaction, forcing assembly to be driven by other, weaker forces or by incorporation into larger systems like polymers.

Coordination-driven self-assembly utilizes metal-ligand bonds to construct well-defined, discrete supramolecular architectures. nih.gov The nitrogen atoms of the azobenzene group possess lone pairs of electrons that can, in principle, coordinate to metal centers. However, the utility of this compound as a ligand in such assemblies is severely limited by steric hindrance. The ortho-methyl groups physically block access to the nitrogen lone pairs, making coordination to a metal ion difficult.

While there are no specific reports on the use of this compound in coordination-driven self-assembly, studies on related ligands with bulky substituents, such as N,N′-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene, show that coordination to metals like titanium and zirconium is possible, though the coordination environment is necessarily distorted. rsc.org It is conceivable that under specific conditions or with appropriate metal ions, this compound could act as a specialized ligand where its steric bulk and photoswitchable geometry could be exploited. For instance, coordination of photoswitchable azobenzene-based ligands to palladium(II) ions has been shown to create cage-like structures where the photo-switching properties are modulated by the assembled state. chemrxiv.org

Formation of Nanostructures and Their Photoresponsiveness

The ability of azobenzenes to change shape upon photoisomerization makes them ideal components for creating photoresponsive nanostructures. When incorporated into larger molecules like polymers or surfactants, the light-induced transformation of the azobenzene moiety from a linear trans isomer to a bent cis isomer can trigger large-scale changes in assembly. mdpi.com

Amphiphilic block copolymers containing tetra-ortho-substituted azobenzenes have been shown to self-assemble in solution to form nanostructures such as micelles and vesicles. nih.govmdpi.com These organized systems can encapsulate guest molecules, and their structural integrity is dependent on the isomeric state of the azobenzene units. The photoresponsiveness of these nanostructures is a direct consequence of the geometric and polarity changes that occur during the isomerization of the embedded this compound or related units. rsc.orgnih.gov

A key application of azobenzene-containing nanostructures is their controlled assembly and disassembly using light as an external trigger. elsevierpure.com The significant structural difference between the trans and cis isomers alters the hydrophilic/hydrophobic balance and the packing efficiency of the amphiphilic molecules.

For tetra-ortho-substituted azobenzenes like this compound, this process can be controlled with visible light. For example, irradiation with red or green light can induce the trans-to-cis isomerization. nih.govmdpi.com This change can increase the polarity and steric bulk of the azobenzene block, disrupting the delicate forces holding the nanostructure together and leading to its disassembly and the release of any encapsulated cargo. The reverse process, re-assembly, can be triggered by irradiating with a different wavelength of visible light (e.g., blue light) or by allowing for thermal relaxation back to the trans state in the dark. nih.govmdpi.com

| Compound Type | Isomerization Wavelength (trans → cis) | Isomerization Wavelength (cis → trans) | Z-Isomer Content at PSS* | Thermal Half-life (Z → E) |

|---|---|---|---|---|

| Tetra-ortho-methoxy-azobenzene | 530-560 nm | 450-460 nm | 77-83% | Hours to Days |

| Tetra-ortho-fluoro-azobenzene | Green Light | Blue Light | ~90% | ~700 days |

| Tetra-ortho-chloro-azobenzene | 550 nm (Green) | 430 nm (Blue) | ~64% | Long |

*PSS: Photostationary State